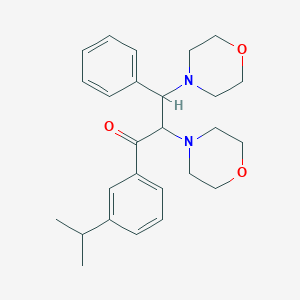
2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one is a complex organic compound that belongs to the purine class of molecules. This compound is characterized by its unique structure, which includes a pentofuranosyl ring attached to a purine base. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a pentofuranosyl derivative with a purine base under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.
Scientific Research Applications
2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a particular biological or chemical process.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one include other purine derivatives, such as:
- 2-Amino-8-hydroxyquinoline
- 2-Amino-3-cyano-4H-chromenes
- Various aminomethylated 8-hydroxyquinolines
Uniqueness
What sets this compound apart from these similar compounds is its unique pentofuranosyl ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that may not be possible with other purine derivatives.
Properties
CAS No. |
13389-05-4 |
|---|---|
Molecular Formula |
C11H16N6O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C11H16N6O5/c1-13-11-14-4-7(15-10(12)16-8(4)21)17(11)9-6(20)5(19)3(2-18)22-9/h3,5-6,9,18-20H,2H2,1H3,(H,13,14)(H3,12,15,16,21) |
InChI Key |
XKILAGHGKVXARL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


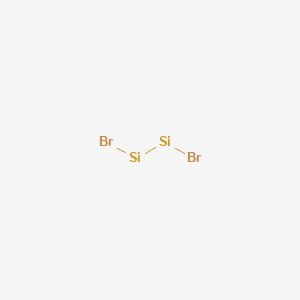
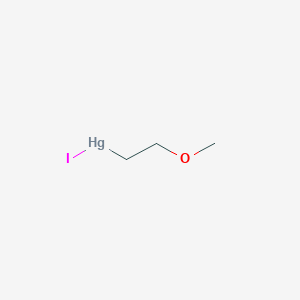
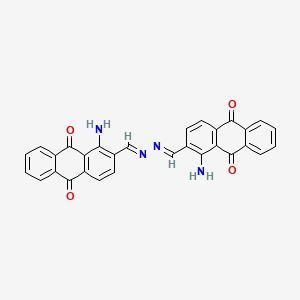
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
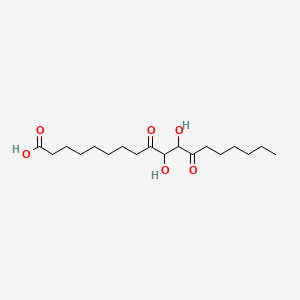
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
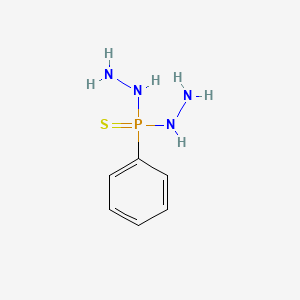
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)

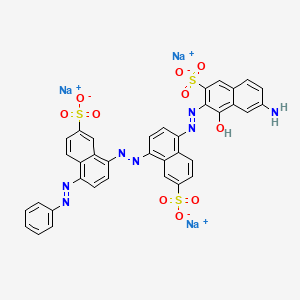
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)

